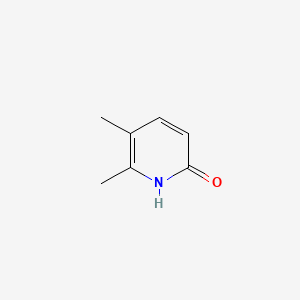
5,6-Dimethyl-2-pyridone
Cat. No. B1295020
Key on ui cas rn:
27992-31-0
M. Wt: 123.15 g/mol
InChI Key: MIMWDGDLJCJLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07906653B2
Procedure details


5,6-dimethyl-2(1H)pyridinone (Example 476, 0.39 g, 3.2 mmol) was suspended in phosphorous oxychloride (5.00 mL, 53.6 mmol) and heated to 100° C. Then, phosphorous pentachloride (4.00 g, 19.2 mmol) was added, and the mixture was heated to 140° C. After 16 h, the mixture was cooled to rt, diluted with CH2Cl2 (5 mL), and slowly poured into a 0° C. solution of potassium hydroxide (5 g) and potassium carbonate (5 g) in water (100 mL). Upon complete addition, the mixture was allowed to warm to rt and stirred for 1 h. The aqueous solution was extracted with CH2Cl2, and the combined organics layers were dried (MgSO4), filtered, and concentrated in vacuo to provide the title compound (0.35 g, 77%) as a brown oil. The material was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 7.36 (d, 1H), 7.07 (d, 1H), 2.49 (s, 3H), 2.27 (s, 3H).






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5](=O)[NH:6][C:7]=1[CH3:8].P(Cl)(Cl)([Cl:12])=O.P(Cl)(Cl)(Cl)(Cl)Cl.[OH-].[K+].C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.O>[Cl:12][C:5]1[N:6]=[C:7]([CH3:8])[C:2]([CH3:1])=[CH:3][CH:4]=1 |f:3.4,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.39 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(NC1C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated to 140° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled to rt
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon complete addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to rt
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was extracted with CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organics layers were dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C(=N1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.35 g | |
| YIELD: PERCENTYIELD | 77% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

